An In-depth Technical Guide to 5-Bromo-2-chloroquinoline
An In-depth Technical Guide to 5-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloroquinoline, a halogenated quinoline derivative with significant potential as a chemical intermediate in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines a plausible and detailed synthetic pathway based on established chemical literature for analogous compounds, and discusses the broader context of its potential biological activities. Standardized experimental protocols for both synthesis and potential biological screening are provided to facilitate further research and application.
Core Properties of 5-Bromo-2-chloroquinoline
5-Bromo-2-chloroquinoline (CAS Number: 99455-13-7) is a disubstituted quinoline, a heterocyclic aromatic organic compound.[1] The presence of both a bromine and a chlorine atom on the quinoline scaffold makes it a versatile building block for further chemical modifications, particularly in the development of novel pharmaceutical agents and functional materials.[2]
Physicochemical Data
The key physicochemical properties of 5-Bromo-2-chloroquinoline are summarized in the table below. It is typically a solid at room temperature with limited solubility in water but greater solubility in common organic solvents.[1][3]
| Property | Value | Source(s) |
| CAS Number | 99455-13-7 | [1][2][3] |
| Molecular Formula | C₉H₅BrClN | [2][3][4] |
| Molecular Weight | 242.50 g/mol | [3][4] |
| Appearance | Light brown solid / White powder | [3] |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| Solubility | Low in water; soluble in organic solvents | [1] |
Spectral and Safety Information
While specific spectral data (NMR, IR, MS) for 5-Bromo-2-chloroquinoline is not broadly published, it can often be obtained from commercial suppliers upon request.
Safety and Handling: 5-Bromo-2-chloroquinoline is classified as hazardous. It is designated as Acute Toxicity 3 (Oral) and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a dry, dark place at room temperature (0-8 °C is also recommended for long-term storage).[3][4]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis begins with the bromination of quinoline to form 5-bromoquinoline, which is then converted to 5-bromoquinolin-2(1H)-one. The final step is the chlorination of the quinolinone to yield the target compound, 5-Bromo-2-chloroquinoline.
Experimental Protocol: Step 1 - Synthesis of 5-Bromoquinolin-2(1H)-one (Precursor)
This protocol is based on methods for the synthesis of similar quinolinone compounds.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromoaniline in a suitable solvent such as ethanol.
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Addition of Reagents: Add an equimolar amount of diethyl malonate, followed by a catalytic amount of a base (e.g., sodium ethoxide).
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Cyclization: Heat the reaction mixture to reflux for several hours in a high-boiling point solvent like diphenyl ether. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After cooling, the reaction mixture is poured into a beaker of cold hexane or petroleum ether to precipitate the product. The solid is collected by vacuum filtration, washed with the cold solvent to remove the diphenyl ether, and then dried.
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Purification: The crude 5-bromoquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Experimental Protocol: Step 2 - Synthesis of 5-Bromo-2-chloroquinoline
This chlorination protocol is adapted from the synthesis of 7-bromo-2-chloroquinoline.
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Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 5-bromoquinolin-2(1H)-one.
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Chlorination: Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
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Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms. The solid product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The crude product is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Biological Activity and Screening Protocols
While no specific biological activity has been reported for 5-Bromo-2-chloroquinoline itself, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[5][6] The presence of halogen substituents can significantly modulate the biological activity of these compounds.[5]
General Biological Context
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Anticancer Potential: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6]
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Antimicrobial Activity: Chloro-substituted quinolines, in particular, have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
Given this context, 5-Bromo-2-chloroquinoline represents a valuable starting point for the synthesis of new derivatives for biological screening.
Standard In Vitro Screening Protocols
Should researchers wish to evaluate the biological potential of 5-Bromo-2-chloroquinoline or its derivatives, the following standard assays are recommended.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
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Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-2-chloroquinoline (typically from 0.1 to 100 µM) for 24-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm). The absorbance is proportional to the number of viable cells.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
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Preparation: Prepare serial dilutions of 5-Bromo-2-chloroquinoline in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
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Inoculation: Add a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.
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Incubation: Incubate the plate at 37 °C for 18-24 hours.
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Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
5-Bromo-2-chloroquinoline is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific data on its physical properties, such as its melting point, and its biological activities are currently limited in the public domain, its structure suggests a high potential for derivatization to create novel compounds of interest. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to explore the chemical and biological landscape of this promising molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 5-bromo-2-chloroquinoline 95% | CAS: 99455-13-7 | AChemBlock [achemblock.com]
- 4. 5-Bromo-2-chloroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
